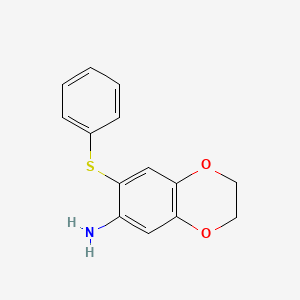

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the CAS Number: 1019584-14-5 . It has a molecular weight of 259.33 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Anti-Diabetic Potential

Research indicates that derivatives of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine show potential as anti-diabetic agents. Synthesis of specific acetamides from this compound demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting possible therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Antibacterial and Antifungal Agents

Several studies have explored the antibacterial and antifungal potentials of various derivatives. For instance, compounds synthesized from this chemical showed promising antibacterial and antifungal properties. One particular compound exhibited good antimicrobial potential with low hemolytic activity, indicating its suitability as a therapeutic agent (Abbasi et al., 2020).

Lipoxygenase Inhibition

Derivatives of this compound have been researched for their inhibitory activity against lipoxygenase enzyme, which is significant for treating inflammatory diseases. Some synthesized molecules displayed decent inhibition, suggesting their potential application in managing inflammation-related conditions (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

Research into the biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis has shown that certain derivatives can effectively inhibit biofilms. Additionally, these molecules displayed mild cytotoxicity, making them candidates for further exploration in antibacterial applications (Abbasi et al., 2020).

Synthesis of Tricyclic Compounds

A study on the synthesis of tricyclic compounds including derivatives of this compound demonstrated significant anti-bacterial and anti-fungal activities. This suggests its utility in the development of new antimicrobial agents (Mittal et al., 2011).

Enzyme Inhibition in Alzheimer's and Diabetes

In the context of Alzheimer's disease and Type-2 Diabetes, certain N-substituted derivatives have shown moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. This indicates their possible application in therapeutic interventions for these diseases (Abbasi et al., 2019).

Safety and Hazards

properties

IUPAC Name |

6-phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUHLCGCWHQHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)SC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)

![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)

![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)

![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)